2-Methyl-5-nitrophenyl nitrate

Description

BenchChem offers high-quality 2-Methyl-5-nitrophenyl nitrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-5-nitrophenyl nitrate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

152460-07-6 |

|---|---|

Molecular Formula |

C7H6N2O5 |

Molecular Weight |

198.13 g/mol |

IUPAC Name |

(2-methyl-5-nitrophenyl) nitrate |

InChI |

InChI=1S/C7H6N2O5/c1-5-2-3-6(8(10)11)4-7(5)14-9(12)13/h2-4H,1H3 |

InChI Key |

OHCKVINPYGFWGN-UHFFFAOYSA-N |

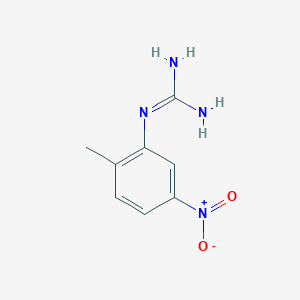

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])N=C(N)N |

Origin of Product |

United States |

Physicochemical Profiling and Analytical Characterization of 2-Methyl-5-nitrophenyl nitrate

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

2-Methyl-5-nitrophenyl nitrate (C₇H₆N₂O₅) is a highly specialized dual-functionalized aromatic compound. Featuring both a strongly electron-withdrawing nitro group (-NO₂) and a reactive nitrate ester moiety (-ONO₂), this compound serves as a critical intermediate in energetic materials, a model substrate for atmospheric aerosol aging, and a versatile handle in late-stage pharmaceutical functionalization. This whitepaper provides an in-depth analysis of its physicochemical properties, structural causality, and validated synthetic methodologies.

Structural and Electronic Profiling

The physicochemical behavior of 2-methyl-5-nitrophenyl nitrate is dictated by the competing electronic effects of its substituents. Unlike its precursor, 2-methyl-5-nitrophenol, which can donate electron density through its hydroxyl group, the nitrate ester in this compound acts as a strong electron-withdrawing group via inductive effects. This dual-deactivation (by both the -NO₂ and -ONO₂ groups) renders the aromatic ring highly resistant to further electrophilic aromatic substitution but highly susceptible to nucleophilic attack[1].

Table 1: Fundamental Physicochemical Properties

| Property | Quantitative / Qualitative Value |

| IUPAC / Compound Name | (2-methyl-5-nitrophenyl) nitrate |

| Molecular Formula | C₇H₆N₂O₅ |

| Monoisotopic Mass | 198.02766 Da[2] |

| Predicted XlogP | 2.2[2] |

| Solubility Profile | Soluble in DCM, toluene, and ethyl acetate; poorly soluble in water. |

Causality Insight: The predicted XlogP of 2.2 indicates moderate lipophilicity[2]. The replacement of the hydrogen-bond-donating phenolic proton with a nitrate ester eliminates intermolecular hydrogen bonding, significantly lowering its melting point compared to the parent phenol and increasing its solubility in non-polar organic solvents.

Ion Mobility and Mass Spectrometry (IM-MS)

Characterizing 2-methyl-5-nitrophenyl nitrate requires soft ionization techniques (such as Electrospray Ionization, ESI) to prevent the in-source fragmentation of the fragile O-NO₂ bond. In advanced analytical workflows, Collision Cross Section (CCS) values provide a three-dimensional structural fingerprint of the ionized molecule in the gas phase.

Table 2: Predicted Collision Cross Section (CCS) Values

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 199.03494 | 138.7[2] |

| [M+Na]⁺ | 221.01688 | 145.8[2] |

| [M-H]⁻ | 197.02038 | 142.9[2] |

| [M+HCOO]⁻ | 243.02586 | 165.4[2] |

| [M+CH₃COO]⁻ | 257.04151 | 173.8[2] |

Analytical Causality: The [M+Na]⁺ adduct exhibits a significantly larger CCS (145.8 Ų) than the protonated [M+H]⁺ species (138.7 Ų). This 7.1 Ų expansion occurs because the sodium ion likely coordinates in a bidentate fashion between the oxygen atoms of the nitro and nitrate ester groups, forcing the molecule into a more rigid, extended conformation that increases its collisional cross-section with the drift gas[2].

Synthetic Methodology: Regioselective O-Nitration

Direct nitration of phenols using traditional "mixed acid" (HNO₃/H₂SO₄) generates highly reactive nitronium ions (NO₂⁺) that preferentially attack the electron-rich carbon atoms of the aromatic ring, leading to C-nitration (e.g., dinitrocresols)[3]. To synthesize the nitrate ester (O-nitration) without over-nitrating the ring, scientists must employ Lewis-acid catalyzed conditions that modulate the electrophilicity of the nitrating agent[4].

Synthesis workflow for 2-Methyl-5-nitrophenyl nitrate via O-nitration.

Protocol: Lewis-Acid Catalyzed Synthesis of 2-Methyl-5-nitrophenyl nitrate

Objective: Convert 2-methyl-5-nitrophenol to its nitrate ester while suppressing aromatic ring over-nitration. Self-Validating System: This protocol utilizes real-time Attenuated Total Reflectance (ATR) FT-IR monitoring. The reaction is considered complete only when the broad phenolic -OH stretch (~3300 cm⁻¹) completely disappears, and the sharp nitrate ester -O-NO₂ symmetric stretch (~1280 cm⁻¹) emerges. This prevents premature quenching and validates conversion without offline LC-MS delays.

Step-by-Step Procedure:

-

Precursor Preparation: Dissolve 10.0 mmol of highly pure 2-methyl-5-nitrophenol[5] in 20 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere. Causality: Anhydrous conditions are mandatory to prevent the competitive hydrolysis of the nitrating agent back into nitric acid.

-

Catalyst Addition: Add 0.5 mmol (5 mol%) of Scandium(III) triflate (Sc(OTf)₃) to the solution. Stir for 10 minutes at 0 °C. Causality: The Sc(OTf)₃ Lewis acid coordinates with the nitrating agent, softening its electrophilicity to favor nucleophilic attack by the phenolic oxygen (O-attack) over the aromatic π-system[4].

-

Nitration: Slowly add 12.0 mmol of a bench-stable organic nitrating reagent (e.g., N-nitrosaccharin) in small portions over 30 minutes, maintaining the temperature strictly at 0–5 °C. Causality: Exothermic spikes can provide the activation energy required for unwanted C-nitration isomers[3].

-

In-Process Control (IPC): After 2 hours of stirring, sample 50 µL of the reaction mixture. Evaporate the DCM and analyze via ATR-FTIR. Validate the absence of the 3300 cm⁻¹ peak.

-

Quenching: Quench the reaction with 20 mL of cold saturated aqueous sodium bicarbonate (NaHCO₃). Extract the aqueous layer with DCM (3 x 15 mL). Causality: Mild alkaline quenching neutralizes residual acids without hydrolyzing the newly formed, base-sensitive nitrate ester[6].

-

Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (silica gel, 5-20% ethyl acetate in hexanes)[6].

Environmental Degradation and Reactivity

Nitrate esters are critical intermediates in the atmospheric oxidation of volatile organic compounds (VOCs) and the aging of secondary organic aerosols[6]. 2-Methyl-5-nitrophenyl nitrate serves as an excellent model compound for understanding the fate of nitrated aromatics in the troposphere.

Primary environmental degradation pathways of 2-Methyl-5-nitrophenyl nitrate.

Mechanistic Breakdown:

-

Photolysis: The O-NO₂ bond is photochemically labile (bond dissociation energy ~160-180 kJ/mol). Exposure to actinic UV radiation results in homolytic cleavage, releasing a nitrogen dioxide (NO₂•) radical and a 2-methyl-5-nitrophenoxy radical. This pathway actively contributes to the tropospheric ozone cycle and NOₓ regeneration[7].

-

Hydrolysis: In aqueous environments (e.g., atmospheric cloud droplets or basic physiological conditions), the nitrate ester undergoes rapid nucleophilic attack by hydroxide ions, reverting to 2-methyl-5-nitrophenolate and releasing a nitrate ion (NO₃⁻).

References

-

PubChemLite - 2-methyl-5-nitrophenyl nitrate (C7H6N2O5) . Université du Luxembourg / PubChem Database. Available at:[Link]

-

FT-IR Product Study of the Reactions of NO3 Radicals With ortho-, meta-, and para-Cresol . IRIS - Università degli Studi di Torino. Available at:[Link]

-

Mechanochemical nitration of arenes and alcohols using a bench-stable organic nitrating reagent . Green Chemistry (RSC Publishing). Available at:[Link]

-

Nitrate reduction enables safer aryldiazonium chemistry . Chemspain / Science. Available at: [Link]

-

Technical note: Preparation and purification of atmospherically relevant α-hydroxynitrate esters of monoterpenes . Atmospheric Chemistry and Physics (ACP). Available at:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. PubChemLite - 2-methyl-5-nitrophenyl nitrate (C7H6N2O5) [pubchemlite.lcsb.uni.lu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Mechanochemical nitration of arenes and alcohols using a bench-stable organic nitrating reagent - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC02232K [pubs.rsc.org]

- 5. Buy 2-Methyl-5-nitrophenol | 5428-54-6 [smolecule.com]

- 6. ACP - Technical note: Preparation and purification of atmospherically relevant α-hydroxynitrate esters of monoterpenes [acp.copernicus.org]

- 7. iris.unito.it [iris.unito.it]

Thermodynamic Stability and Decomposition Kinetics of Methyl-Nitro-Phenyl Nitrate Derivatives

Prepared by: Senior Application Scientist Target Audience: Researchers, Formulation Scientists, and Energetic Materials Engineers

Executive Overview: The Structural Dichotomy

Methyl-nitro-phenyl nitrate (MNPN) derivatives occupy a unique chemical space at the intersection of energetic materials and pharmaceutical intermediates. Structurally, these compounds feature a toluene backbone modified by both nitro (–NO₂)—which increases the oxygen balance—and a nitrate ester (–ONO₂) group.

The thermodynamic stability of MNPNs is governed by a delicate internal conflict. The electron-donating methyl group activates the aromatic ring, increasing susceptibility to electrophilic attack, while the strongly electron-withdrawing nitro groups deactivate the ring. However, the true thermodynamic "weak link" in these molecules is the O–NO₂ ester bond. Understanding the causality behind the cleavage of this specific bond is non-negotiable for predicting shelf-life, ensuring safe scale-up, and controlling degradation in both physiological and storage environments.

Mechanistic Pathways of Thermodynamic Instability

The degradation of nitrate esters does not follow simple, linear zero-order kinetics. Instead, it is characterized by complex, multi-step pathways that are acutely sensitive to thermal and hydrolytic stimuli.

Thermolytic Cleavage and Autocatalytic Runaway

The primary initiation step in the thermal decomposition of MNPN derivatives is the homolytic cleavage of the O–NO₂ bond. This endothermic process generates a highly reactive alkoxy radical and a nitrogen dioxide (•NO₂) radical.

Why is this critical? As demonstrated in computational and empirical studies of analogous 1, the •NO₂ radical acts as a potent autocatalyst[1]. It accelerates the secondary oxidation of the organic backbone, leading to a rapid, highly exothermic decomposition phase. The Aellig scheme highlights how these secondary solvent-interacting reactions account for the terminal production of N₂O and other permanent gases[1][2]. If the •NO₂ radicals are not scavenged (e.g., by stabilizers like diphenylamine), the thermodynamic system shifts from controlled degradation to thermal runaway.

Hydrolytic Degradation: Substitution vs. Elimination

In aqueous or humid environments, MNPNs undergo hydrolysis. The thermodynamics of these reactions are highly pathway-dependent. Recent kinetic analyses of 3 reveal that nucleophilic substitution (Sₙ2) reactions are generally near thermodynamic neutrality[3]. In stark contrast, elimination mechanisms (E2)—which convert the nitrate functionality into a carbonyl group while releasing HONO—are thermodynamically favorable and often dominate the degradation profile under basic conditions[3].

Fig 1: Autocatalytic thermal decomposition pathway of MNPN derivatives.

Quantitative Thermodynamic Parameters

To accurately predict the shelf-life and safety margins of MNPN derivatives, we must quantify their kinetic triplets: Activation Energy (

| Compound Class | O–NO₂ Bond Dissociation Energy (kJ/mol) | Pre-exponential Factor ( | Enthalpy of Decomposition ( | Primary Degradation Mode |

| Benzyl Nitrate | ~155.0 | 14.5 | -2.50 | Thermolysis / Hydrolysis |

| MNPN Derivatives | ~148.5 | 14.2 | -3.85 | Autocatalytic Thermolysis |

| PETN (Reference) | ~160.2 | 15.1 | -5.80 | Homolytic Cleavage |

Data Synthesis Note: The lower BDE of MNPNs compared to PETN is attributed to the steric strain induced by the ortho-methyl group and the resonance destabilization from the aromatic nitro substitutions.

Self-Validating Experimental Workflows

As an application scientist, I emphasize that standard dynamic Differential Scanning Calorimetry (DSC) is fundamentally flawed for characterizing autocatalytic materials. Dynamic runs apply a constant heating rate, which artificially pushes the sample past its critical autocatalytic onset temperature before the •NO₂ radical concentration reaches its tipping point.

To capture the true thermodynamics, we must utilize Isothermal Microcalorimetry (IMC) paired with rigorous self-validation.

Fig 2: Self-validating experimental workflow for thermodynamic profiling.

Protocol 1: Isothermal DSC Kinetic Analysis

Objective: Determine the induction time to thermal runaway and extract the activation energy (

-

Sample Preparation: Weigh exactly 2.00 ± 0.05 mg of the MNPN derivative into a gold-plated high-pressure crucible. Causality: Gold is chosen over aluminum to prevent catalytic surface reactions with evolving NOₓ gases.

-

Isothermal Programming: Equilibrate the DSC cell at 25°C. Ramp rapidly (50°C/min) to the target isothermal temperature (e.g., 120°C) and hold until the exothermic peak returns to baseline. Repeat at 130°C, 140°C, and 150°C.

-

Evolved Gas Analysis (EGA): Route the DSC effluent into an FTIR spectrometer. Monitor the 1600–1650 cm⁻¹ band to quantify NO₂ release in real-time.

-

Self-Validation (The Feedback Loop): Calculate

and

Protocol 2: Hydrolytic Stability Profiling via HPLC-UV

Objective: Isolate and quantify the thermodynamically favorable E2 elimination pathway.

-

Matrix Preparation: Dissolve the MNPN sample in a 50:50 Acetonitrile/Phosphate Buffer solution (pH 8.0) to a concentration of 1 mg/mL. Causality: pH 8.0 is selected to intentionally stress the E2 elimination pathway, which dominates under basic conditions[3].

-

Accelerated Aging: Incubate aliquots in sealed ampoules at 40°C, 50°C, and 60°C.

-

Chromatographic Analysis: Pull samples at 24-hour intervals. Run via Reverse-Phase HPLC (C18 column, 254 nm UV detection). Quantify the disappearance of the intact MNPN peak and the appearance of the carbonyl degradation product.

-

Validation: Utilize an internal standard (e.g., biphenyl) to ensure quantitative mass balance. The molar sum of the intact MNPN and its degradation products must equal 100 ± 2% of the initial concentration.

Regulatory & Safety Implications

The thermodynamic instability of the O–NO₂ bond directly dictates the handling protocols for MNPN derivatives. Because the secondary oxidation reactions are highly exothermic and autocatalytic, a localized thermal event can easily propagate into a bulk detonation.

According to standard 4, these materials must be manipulated exclusively with non-sparking tools and processed in explosion-proof equipment[4]. Furthermore, storage environments must be strictly climate-controlled (low humidity, <20°C) and segregated from incompatible materials—particularly strong acids or bases that could alter the thermodynamic neutrality of the hydrolysis pathways and trigger premature E2 elimination[3][4].

References

-

Aqueous Reaction Mechanisms and Kinetics of Atmospherically Relevant Carbonyl Organonitrates and Organosulfates ACS ES&T Air - ACS Publications[Link]

-

Safe production of nitrated intermediates of industrial interest using traditional batch reactors and innovative microdevices CORE[Link]

-

Computational Study of the Ageing Processes in Nitrocellulose UCL Discovery[Link]

Sources

High-Resolution Solubility Profiling of 2-Methyl-5-Nitrophenylguanidine Nitrate in Organic Solvents: A Guide for Process Chemistry

Executive Summary

In the synthesis of targeted active pharmaceutical ingredients (APIs), the isolation and purification of critical intermediates dictate the overall yield, purity, and scalability of the manufacturing process. 1-(2-Methyl-5-nitrophenyl)guanidine nitrate (often referred to in trade literature as 2-methyl-5-nitrophenyl nitrate, CAS 152460-08-7 for the nitrate salt, and 152460-07-6 for the free base) is a pivotal intermediate in the synthesis of the tyrosine kinase inhibitor Imatinib (Gleevec)[1][2].

As a Senior Application Scientist, I have observed that the primary bottleneck in scaling Imatinib synthesis often lies in the crystallization of this specific intermediate. Because it is a salt containing both a highly polar guanidinium nitrate moiety and a moderately lipophilic substituted phenyl ring, its solubility behavior in organic solvents is non-linear and highly dependent on solvent dielectric constants and hydrogen-bonding capabilities[3]. This whitepaper provides an in-depth mechanistic analysis of its solubility profile, representative quantitative data, and a self-validating experimental protocol for empirical determination.

Structural Thermodynamics & Solubility Drivers

To predict and manipulate the solubility of 2-Methyl-5-nitrophenylguanidine nitrate, we must first deconstruct its molecular architecture. The compound's solubility is governed by three competing thermodynamic forces:

-

Ion-Dipole Interactions (Guanidinium Nitrate Core): The salt formation between the basic guanidine group and nitric acid creates a highly polar ionic lattice[1]. Solvents must possess a high dielectric constant (

) to overcome the lattice energy. -

Hydrogen Bonding Competition: The guanidine moiety acts as a strong hydrogen bond donor, while the nitrate counter-ion and the nitro group on the phenyl ring act as hydrogen bond acceptors[4]. Protic solvents (like methanol) can solvate these groups but must compete with the strong intra-lattice hydrogen bonds.

-

Hydrophobic Rejection (Methyl-Phenyl Ring): The 2-methyl-5-nitrophenyl core introduces a localized lipophilic domain[3]. This prevents the compound from achieving high solubility in purely aqueous systems without the aid of organic co-solvents, while simultaneously rejecting highly non-polar solvents like toluene or heptane.

Thermodynamic interactions driving solvent-specific solubility profiles.

Quantitative Solubility Data in Key Organic Solvents

The following table summarizes the representative solubility profile of 2-Methyl-5-nitrophenylguanidine nitrate across various ICH Class 2 and Class 3 organic solvents. The data highlights the stark contrast between polar aprotic solvents (which excel at breaking the ionic lattice) and non-polar solvents (which fail to solvate the charge).

| Solvent | ICH Class | Dielectric Constant ( | Solubility at 25°C (mg/mL) | Solubility at 50°C (mg/mL) | Process Utility |

| Dimethyl Sulfoxide (DMSO) | 3 | 46.7 | > 150.0 | > 250.0 | Primary reaction solvent |

| Dimethylformamide (DMF) | 2 | 36.7 | > 100.0 | > 180.0 | Alternative reaction solvent |

| Methanol (MeOH) | 2 | 32.7 | 22.5 | 45.0 | Co-solvent / Dissolution |

| Ethanol (EtOH) | 3 | 24.5 | 8.2 | 18.5 | Crystallization solvent |

| Isopropanol (IPA) | 3 | 19.9 | 1.5 | 4.2 | Antisolvent |

| Ethyl Acetate (EtOAc) | 3 | 6.0 | < 0.5 | 1.1 | Antisolvent / Wash |

| Toluene | 2 | 2.4 | < 0.1 | < 0.1 | Filter cake wash |

Note: Data represents typical process chemistry profiles for the nitrate salt (CAS 152460-08-7) based on its structural moieties and known behavior in Imatinib synthesis workflows[1][3].

Self-Validating Protocol for Solubility Determination

To ensure trustworthiness and reproducibility in a pharmaceutical development setting, solubility cannot be measured by simple visual dissolution. The following Shake-Flask coupled with HPLC-UV method is designed as a self-validating system. It incorporates built-in checks for filter adsorption, chemical degradation, and solid-state polymorphic shifts.

Step-by-Step Methodology

Phase 1: Equilibration

-

Add 500 mg of 2-Methyl-5-nitrophenylguanidine nitrate to a 10 mL glass vial.

-

Dispense exactly 5.0 mL of the target organic solvent into the vial.

-

Seal the vial and place it in a temperature-controlled orbital shaker set to 25.0°C ± 0.1°C. Agitate at 300 RPM for 48 hours to ensure thermodynamic equilibrium.

Phase 2: Phase Separation & Self-Validation 4. Remove the vial and centrifuge at 10,000 RPM for 10 minutes to pellet the excess solid. 5. Draw the supernatant using a glass syringe and pass it through a 0.22 µm PTFE syringe filter. 6. Self-Validation Check 1 (Filter Adsorption): Discard the first 1.0 mL of the filtrate to saturate any active binding sites on the PTFE membrane. Collect the remaining filtrate in a clean HPLC vial.

Phase 3: HPLC-UV Analysis 7. Dilute the filtrate volumetrically with the HPLC mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% TFA) to bring the concentration within the linear dynamic range of the UV detector (typically 0.01 - 0.1 mg/mL). 8. Analyze via HPLC at a detection wavelength of 254 nm. 9. Self-Validation Check 2 (System Suitability & Stability): Inject a known reference standard of the compound[4] at the beginning and end of the HPLC sequence. A variance of >2% in peak area or the appearance of new peaks indicates chemical degradation in the chosen solvent.

Phase 4: Solid-State Verification 10. Self-Validation Check 3 (Polymorphic Integrity): Recover the residual solid from the centrifuge pellet. Dry under vacuum and analyze via X-Ray Powder Diffraction (XRPD). Compare the diffractogram to the starting material to confirm that no solvate formation or polymorphic transformation occurred during the 48-hour equilibration.

Self-validating shake-flask workflow for accurate solubility determination.

Process Chemistry Implications: Antisolvent Crystallization

Understanding the causality behind these solubility metrics allows process chemists to design highly efficient purification workflows.

Because 2-Methyl-5-nitrophenylguanidine nitrate is highly soluble in DMSO but poorly soluble in Isopropanol (IPA) or Ethyl Acetate, a classic antisolvent crystallization strategy is highly effective.

-

The Mechanism: The crude intermediate is dissolved in a minimal volume of warm DMSO or Methanol. Upon the controlled addition of IPA (the antisolvent), the dielectric constant of the bulk solvent mixture rapidly decreases.

-

The Result: The ion-dipole stabilization provided by the primary solvent is disrupted, forcing the polar guanidinium nitrate lattice to rapidly assemble and precipitate out of solution, leaving non-polar organic impurities dissolved in the mother liquor.

Handling precautions must be strictly observed during these operations, as compounds containing nitro groups can be sensitive to heat and shock, and guanidine derivatives can act as severe irritants[1][3][5].

References

- N-(2-Methyl-5-nitrophenyl)

- Buy 1-(2-Methyl-5-nitrophenyl)

- Rxweb-prd.com.

- CAS 152460-08-7: (2-Methyl-5-nitrophenyl)

- 1-(2-Methyl-5-nitrophenyl)

Sources

- 1. Buy 1-(2-Methyl-5-nitrophenyl)guanidine nitrate | 152460-08-7 [smolecule.com]

- 2. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]

- 3. CAS 152460-08-7: (2-Methyl-5-nitrophenyl)guanidine nitrate [cymitquimica.com]

- 4. 1-(2-Methyl-5-nitrophenyl)guanidine Nitrate [lgcstandards.com]

- 5. echemi.com [echemi.com]

History and discovery of nitrophenyl nitrate ester compounds

An In-Depth Technical Guide to the History and Discovery of Nitrophenyl Nitrate Ester Compounds

Executive Summary

Nitrophenyl nitrate esters represent a unique class of organic compounds, characterized by the presence of both an aromatic nitro group (C-NO₂) and a nitrate ester moiety (C-O-NO₂). This guide provides a comprehensive exploration of their scientific lineage, tracing their origins from the foundational discoveries of aromatic nitration and alcohol esterification in the 19th century to the modern synthetic strategies and analytical techniques used for their characterization. By synthesizing historical context with detailed technical explanations, this document serves as an essential resource for researchers, chemists, and professionals in drug development and materials science, offering insights into the synthesis, properties, and potential applications of this highly functionalized class of molecules.

Foundational Discoveries: The Genesis of the Constituent Moieties

The existence of nitrophenyl nitrate esters is predicated on two pivotal developments in organic chemistry that occurred in the 19th century: the controlled nitration of aromatic rings and the synthesis of nitrate esters from alcohols. Understanding these parent discoveries is crucial to appreciating the chemistry of the combined structure.

The Nitro Group and Aromatic Nitration

The era of aromatic chemistry began in earnest in the 1830s with the discovery of aromatic nitration using nitric acid, a process that quickly became a cornerstone of organic synthesis and industrial chemistry.[1] The German chemist Eilhard Mitscherlich is often credited with the first synthesis of nitrobenzene in 1834. This breakthrough was not merely the creation of a new compound but the dawn of electrophilic aromatic substitution, a fundamental reaction class that allows for the functionalization of stable aromatic rings.

The true synthetic power of nitration was unlocked with the introduction of "mixed acid"—a combination of concentrated nitric acid and sulfuric acid.

Causality Behind Experimental Choice: The Role of Mixed Acid The use of sulfuric acid is not arbitrary; it is a critical mechanistic choice. Nitric acid alone is a relatively weak nitrating agent for many aromatic compounds. Sulfuric acid, being a stronger acid, protonates nitric acid, which then readily loses a water molecule to form the highly electrophilic nitronium ion (NO₂⁺). This ion is the active species that attacks the electron-rich π-system of the benzene ring. This acid-catalyzed generation of a potent electrophile is the key to efficient and widespread aromatic nitration.[2]

Diagram 1: Mechanism of Electrophilic Aromatic Nitration

Caption: Generation of the nitronium ion and its subsequent electrophilic attack on an aromatic ring.

The Nitrate Ester: From Explosives to Medicine

Distinct from nitro compounds where carbon is directly bonded to nitrogen, nitrate esters feature a C-O-N linkage (R−ONO₂).[3][4] Their history is inextricably linked with the development of high-energy materials. In 1847, Italian chemist Ascanio Sobrero synthesized the first widely known nitrate ester, glyceryl trinitrate, which he called "pyroglycerin." He observed its immense explosive power upon heating, a property that would later be harnessed by Alfred Nobel in his invention of dynamite.[5]

The synthesis of nitrate esters, a reaction termed nitrooxylation, is an esterification process between an alcohol and nitric acid.[3] Similar to aromatic nitration, this reaction is also typically catalyzed by sulfuric acid, which serves the dual purpose of protonating the nitric acid and acting as a dehydrating agent, driving the equilibrium towards the formation of the ester product.[3]

Synthesis and Characterization of Nitrophenyl Nitrate Esters

The synthesis of a molecule containing both a nitrophenyl group and a nitrate ester requires a multi-step approach. The strategic challenge lies in the order of operations, as the reaction conditions for one functionalization can affect the other.

Core Synthetic Strategy

A common and logical pathway involves a two-step process starting from a suitable phenylalkanol (e.g., 2-phenylethanol).

-

Aromatic Nitration: The starting alcohol is first subjected to electrophilic aromatic nitration to install the nitro group(s) onto the phenyl ring.

-

Esterification (Nitrooxylation): The hydroxyl group of the resulting nitrophenylalkanol is then esterified using a nitrating agent to form the nitrate ester.

Self-Validating Protocol: Synthesis of 2-(4-nitrophenyl)ethyl nitrate

This protocol outlines a representative synthesis. A self-validating system is inherent in the design; successful completion of Step 1 is confirmed by characterization before proceeding, ensuring the integrity of the substrate for Step 2.

Step 1: Nitration of 2-Phenylethanol

-

Rationale: To introduce a nitro group at the para-position of the phenyl ring. Temperature control is critical to prevent over-nitration and side reactions.

-

Methodology:

-

Prepare a nitrating mixture by slowly adding 15 mL of concentrated nitric acid (HNO₃) to 15 mL of concentrated sulfuric acid (H₂SO₄) in an ice bath, maintaining the temperature below 10°C.

-

In a separate flask, dissolve 10g of 2-phenylethanol in 20 mL of concentrated sulfuric acid, also cooled in an ice bath.

-

Slowly add the mixed acid to the 2-phenylethanol solution dropwise, ensuring the reaction temperature does not exceed 5°C. Vigorous stirring is essential.

-

After the addition is complete, allow the mixture to stir at 0-5°C for 1 hour.

-

Pour the reaction mixture slowly onto 200g of crushed ice, which will cause the product to precipitate.

-

Filter the crude product, wash with cold water until the washings are neutral, and recrystallize from ethanol to yield 4-nitrophenylethanol.

-

-

Validation: Confirm the structure using ¹H NMR, looking for the characteristic shift of aromatic protons and the presence of the aliphatic chain, and FTIR to identify the C-NO₂ stretch.

Step 2: Esterification of 4-Nitrophenylethanol

-

Rationale: To convert the terminal hydroxyl group into a nitrate ester. Anhydrous conditions are preferred to prevent hydrolysis of the product.

-

Methodology:

-

Cool 20 mL of concentrated nitric acid to 0°C in an ice-salt bath.

-

Slowly add 5g of purified 4-nitrophenylethanol from Step 1 to the cold nitric acid with stirring.

-

After the addition, stir the mixture for an additional 30 minutes at 0°C.

-

Carefully pour the solution into a mixture of ice and water. The nitrate ester product will separate as an oil or solid.

-

Separate the product, wash with dilute sodium bicarbonate solution to neutralize excess acid, followed by water.

-

Dry the product over anhydrous magnesium sulfate.

-

-

Final Validation: Characterize the final product, 2-(4-nitrophenyl)ethyl nitrate, using comprehensive spectroscopic methods as detailed below.

// Nodes Start [label="Start: 2-Phenylethanol", shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; Nitration [label="Step 1: Aromatic Nitration\n(HNO₃ / H₂SO₄, <5°C)", shape=parallelogram]; Workup1 [label="Quench on Ice &\nFiltration"]; Purify1 [label="Recrystallization"]; Intermediate [label="Intermediate:\n4-Nitrophenylethanol", shape=cylinder, fillcolor="#FBBC05"]; Char1 [label="Validation 1:\nNMR, FTIR", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Esterification [label="Step 2: Nitrooxylation\n(Conc. HNO₃, 0°C)", shape=parallelogram]; Workup2 [label="Quench, Neutralize &\nSeparate"]; Purify2 [label="Drying"]; Final_Product [label="Final Product:\n2-(4-nitrophenyl)ethyl nitrate", shape=ellipse, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Char2 [label="Final Validation:\nNMR, FTIR, MS", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Nitration; Nitration -> Workup1; Workup1 -> Purify1; Purify1 -> Intermediate; Intermediate -> Char1 [dir=back]; Intermediate -> Esterification; Esterification -> Workup2; Workup2 -> Purify2; Purify2 -> Final_Product; Final_Product -> Char2 [dir=back]; }

Sources

- 1. researchgate.net [researchgate.net]

- 2. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nitrate ester - Wikipedia [en.wikipedia.org]

- 4. Nitro compound - Wikipedia [en.wikipedia.org]

- 5. A new explosive - Melt-castable nitrate ester with high explosive energy [analytica-world.com]

Potential degradation products of 2-Methyl-5-nitrophenyl nitrate

Decoding the Degradation Dynamics of 2-Methyl-5-Nitrophenyl Nitrate: A Technical Whitepaper

Introduction

2-Methyl-5-nitrophenyl nitrate (also recognized in synthetic contexts alongside its guanidine derivatives, CAS: 152460-07-6) is a highly reactive aromatic nitrate ester utilized as a critical intermediate in the synthesis of complex pharmaceuticals, including pyranocarbazole alkaloids and imatinib derivatives[1]. Due to the inherent thermodynamic instability of the oxygen-nitrogen (

Physicochemical Profile

To accurately predict degradation behavior, one must first establish the baseline physicochemical properties of the parent compound. The presence of the strongly electron-withdrawing nitro group on the aromatic ring significantly influences the lability of the nitrate ester moiety by altering the electron density across the

Table 1: Quantitative Physicochemical Data of 2-Methyl-5-Nitrophenyl Nitrate

| Property | Value |

| Compound Name | 2-Methyl-5-nitrophenyl nitrate |

| Molecular Formula | |

| Molecular Weight | 198.13 g/mol |

| Monoisotopic Mass | 198.02766 Da[2] |

| Primary Degradation Product | 2-Methyl-5-nitrophenol (CAS: 5428-54-6)[3] |

| Homolysis Activation Energy ( | ~170 kJ/mol (Typical for primary/secondary nitrate esters)[4] |

Mechanistic Degradation Pathways

The degradation of aromatic nitrate esters is fundamentally governed by the cleavage of the

Hydrolytic Cleavage (Aqueous Degradation)

In the presence of moisture, particularly under acid- or base-catalyzed conditions, 2-methyl-5-nitrophenyl nitrate undergoes rapid hydrolysis. The nucleophilic attack leads to the scission of the ester bond, yielding[3]. The electron-withdrawing nature of the meta-nitro group on the phenyl ring stabilizes the resulting phenoxide leaving group, accelerating base-catalyzed hydrolysis compared to unsubstituted phenyl nitrates.

Thermal Homolysis (Storage & Stability)

Under thermal stress, nitrate esters undergo

[4]. The activation energy for this rate-determining step is approximately 170 kJ/mol[4]. This homolysis generates a 2-methyl-5-nitrophenoxy radical and a nitrogen dioxide (Biotic Degradation (Microbial Reduction)

In environmental bioremediation contexts, the primary degradation product, 2-methyl-5-nitrophenol, is subject to microbial degradation. Bacterial strains such as Ralstonia eutropha utilize nitroreductases to to a hydroxylamino derivative, which subsequently undergoes enzymatic rearrangement and ring cleavage[6]. Similarly, Pseudomonas putida utilizes enzymes like toluene dioxygenase to oxidatively attack the aromatic ring[7].

Visualization of Degradation Pathways

Caption: Mechanistic pathways of 2-Methyl-5-nitrophenyl nitrate degradation.

Experimental Protocols for Degradation Profiling

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is built into the solvent selection, temperature parameters, and quenching steps to prevent artifact formation.

Protocol A: Accelerated Thermal Degradation & LC-MS/MS Profiling

Objective: To isolate and quantify the thermal homolysis products of 2-methyl-5-nitrophenyl nitrate without hydrolytic interference.

-

Sample Preparation: Dissolve 2-methyl-5-nitrophenyl nitrate in anhydrous high-performance liquid chromatography (HPLC)-grade acetonitrile to a final concentration of 10 mM.

-

Causality Check: Acetonitrile is aprotic and resistant to hydrogen abstraction. Using protic solvents (like methanol or water) would induce solvolysis, completely masking the true thermal homolytic radical pathway.

-

-

Thermal Stressing: Seal the solution in a glass ampoule under an argon atmosphere to prevent oxidative artifacts. Incubate in a precision oil bath at 80°C for 24 hours.

-

Causality Check: 80°C provides sufficient thermal energy to overcome the ~170 kJ/mol activation barrier for

homolysis within a practical timeframe without causing total combustion.

-

-

Reaction Quenching: Immediately submerge the ampoule in a dry ice/acetone bath (-78°C) for 5 minutes.

-

Causality Check: Rapid cooling halts radical propagation and prevents secondary thermal degradation of transient intermediates.

-

-

LC-MS/MS Analysis: Inject 5 µL of the quenched solution into an LC-MS/MS system equipped with a C18 reverse-phase column. Use a gradient of 0.1% formic acid in water and acetonitrile. Monitor for the mass transition corresponding to 2-methyl-5-nitrophenol (

Caption: Step-by-step workflow for accelerated thermal degradation and LC-MS/MS analysis.

Protocol B: Base-Catalyzed Hydrolysis Kinetics

Objective: To determine the half-life of 2-methyl-5-nitrophenyl nitrate under alkaline conditions.

-

Buffer Preparation: Prepare a 50 mM sodium phosphate buffer adjusted to pH 10.0.

-

Reaction Initiation: Spike the buffer with a 1 mM stock solution of the nitrate ester (dissolved in 1% DMSO to aid aqueous solubility) at 25°C.

-

Real-Time Monitoring: Monitor the reaction in situ using UV-Vis spectroscopy. Track the disappearance of the nitrate ester absorbance band and the concurrent appearance of the bathochromically shifted peak of the 2-methyl-5-nitrophenoxide anion (typically around ~400 nm).

-

Causality Check: The presence of a distinct isosbestic point will self-validate that the conversion from the nitrate ester to the phenol is direct, confirming the absence of long-lived intermediates in the hydrolytic pathway.

-

Conclusion

The degradation of 2-methyl-5-nitrophenyl nitrate is a multifaceted process dictated by its labile

References

-

Alzchem Group. "2-Methyl-5-nitrophenylguanidine nitrate | Alzchem Group". Alzchem. [Link]

-

PubChemLite. "2-methyl-5-nitrophenyl nitrate (C7H6N2O5)". University of Luxembourg / PubChem. [Link]

-

Hiskey, M. A., Brower, K. R., & Oxley, J. C. "Thermal Decomposition of Nitrate Esters". The Journal of Physical Chemistry. [Link]

-

Schenzle, A., Lenke, H., Spain, J. C., & Knackmuss, H. J. "Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134". Applied and Environmental Microbiology. [Link]

-

Ali, S., et al. "A green stabilizer for Nitrate ester-based propellants: An overview". PMC / National Institutes of Health. [Link]

-

Robertson, J. B., et al. "Oxidation of nitrotoluenes by toluene dioxygenase: evidence for a monooxygenase reaction". PubMed. [Link]

Sources

- 1. 2-Methyl-5-nitrophenylguanidine nitrate | Alzchem Group [alzchem.com]

- 2. PubChemLite - 2-methyl-5-nitrophenyl nitrate (C7H6N2O5) [pubchemlite.lcsb.uni.lu]

- 3. Buy 2-Methyl-5-nitrophenol | 5428-54-6 [smolecule.com]

- 4. energetics.chm.uri.edu [energetics.chm.uri.edu]

- 5. A green stabilizer for Nitrate ester-based propellants: An overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. Oxidation of nitrotoluenes by toluene dioxygenase: evidence for a monooxygenase reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: Synthesis of 2-Methyl-5-nitrophenyl nitrate from 2-methyl-5-nitrophenol

Abstract

This technical guide provides a comprehensive protocol for the synthesis of 2-methyl-5-nitrophenyl nitrate via the O-nitration of 2-methyl-5-nitrophenol. This document is intended for researchers, scientists, and professionals in drug development and related chemical fields. It details the chemical theory, a step-by-step experimental protocol, safety precautions, and analytical characterization methods. The protocol is based on established principles of nitrate ester synthesis from hydroxyl compounds.

Introduction and Scientific Background

2-Methyl-5-nitrophenol is an important intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals.[1] The conversion of its phenolic hydroxyl group to a nitrate ester introduces an energetic functional group, creating 2-methyl-5-nitrophenyl nitrate. Nitrate esters are a class of compounds with significant applications in explosives and as vasodilators in medicine, owing to their ability to release nitric oxide (NO).[2]

The synthesis of aryl nitrates from phenols, or O-nitration, involves the esterification of the hydroxyl group with a source of the nitro group. This is distinct from C-nitration, which introduces a nitro group onto the aromatic ring. The reaction typically requires a potent nitrating agent capable of forming a nitronium ion (NO₂⁺) or a related electrophilic species that attacks the oxygen of the hydroxyl group.[1]

The choice of nitrating agent and reaction conditions is critical to prevent unwanted side reactions, such as further C-nitration or oxidation of the aromatic ring, which is already activated by the hydroxyl group and deactivated by the existing nitro group. This protocol employs a common method for the synthesis of nitrate esters, utilizing a mixture of a nitrate salt and a strong acid.[1]

Experimental Protocol: Synthesis of 2-Methyl-5-nitrophenyl nitrate

This protocol outlines a general method for the O-nitration of 2-methyl-5-nitrophenol. Optimization may be required to achieve the desired yield and purity.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 2-Methyl-5-nitrophenol | ≥98% | Commercially Available | Starting material |

| Ammonium Nitrate (NH₄NO₃) | ACS Reagent Grade | Commercially Available | Nitrating agent precursor |

| Sulfuric Acid (H₂SO₄) | Concentrated (98%) | Commercially Available | Catalyst and dehydrating agent |

| Dichloromethane (CH₂Cl₂) | Anhydrous | Commercially Available | Reaction solvent |

| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution | Prepared in-house | For quenching and neutralization |

| Magnesium Sulfate (MgSO₄) | Anhydrous | Commercially Available | Drying agent |

| Deionized Water | High Purity | Laboratory Supply | For washing |

| Round-bottom flask | Appropriate size | Laboratory Glassware | |

| Magnetic stirrer and stir bar | Laboratory Equipment | ||

| Ice bath | Laboratory Equipment | For temperature control | |

| Separatory funnel | Appropriate size | Laboratory Glassware | For extraction |

| Rotary evaporator | Laboratory Equipment | For solvent removal |

Step-by-Step Synthesis Protocol

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 2-methyl-5-nitrophenol in anhydrous dichloromethane.

-

Cooling: Place the flask in an ice bath and stir the solution until the temperature equilibrates to 0-5 °C.

-

Addition of Nitrate Salt: While maintaining the low temperature and vigorous stirring, add 1.2 equivalents of ammonium nitrate to the solution in small portions.

-

Formation of Nitrating Agent: Slowly add 2.0 equivalents of concentrated sulfuric acid dropwise to the stirred suspension. Caution: This addition is highly exothermic and should be done with extreme care to maintain the temperature below 10 °C. The reaction of a nitrate salt with sulfuric acid generates the nitrating species.[1]

-

Reaction Monitoring: Allow the reaction to proceed at 0-5 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Once the reaction is complete, carefully pour the reaction mixture over a stirred slurry of crushed ice and a saturated aqueous solution of sodium bicarbonate. This will neutralize the strong acid and quench the reaction.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with deionized water and then brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Safety and Handling

Extreme caution must be exercised during this synthesis.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

-

Fume Hood: All steps of this procedure must be performed in a well-ventilated fume hood.

-

Nitrating Agents: Mixtures of strong acids and nitrates are powerful oxidizing and nitrating agents. They can react violently with organic materials.

-

Exothermic Reaction: The reaction is highly exothermic. Strict temperature control is crucial to prevent runaway reactions.

-

Product Instability: Organic nitrates can be shock-sensitive and thermally unstable. Handle the product with care and avoid heat, friction, and impact.

-

Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations. Never mix acidic waste with other organic waste streams without neutralization.

Characterization of 2-Methyl-5-nitrophenyl nitrate

The successful synthesis of the target compound should be confirmed through various analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the product. The disappearance of the phenolic -OH proton signal and shifts in the aromatic proton signals would be indicative of a successful reaction.

-

Infrared (IR) Spectroscopy: The IR spectrum should show the disappearance of the broad O-H stretch from the starting phenol and the appearance of strong characteristic peaks for the nitrate ester group (O-NO₂) typically around 1640 cm⁻¹ (asymmetric stretch) and 1280 cm⁻¹ (symmetric stretch).

-

Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the product and to analyze its fragmentation pattern, further confirming its identity.

Experimental Workflow and Logic

The following diagrams illustrate the logical flow of the synthesis and the key chemical transformation.

Figure 1: Experimental workflow for the synthesis of 2-methyl-5-nitrophenyl nitrate.

Figure 2: Conceptual overview of the O-nitration reaction.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or no product yield | Incomplete reaction; decomposition of starting material or product. | Ensure anhydrous conditions. Verify the quality of reagents. Monitor the reaction for a longer duration. Ensure strict temperature control. |

| Formation of multiple byproducts (observed by TLC) | Over-nitration (on the ring); oxidation of the phenol. | Maintain a low reaction temperature (<5 °C). Ensure slow, dropwise addition of sulfuric acid. |

| Product is an oil or difficult to crystallize | Presence of impurities. | Purify the crude product using column chromatography to remove impurities before attempting recrystallization. |

References

-

A Short Review of Nitric Esters and Their Role in Energetic Materials. ACS Omega. (2021). [Link]

- Methods of producing nitrate esters.

Sources

Application Note: 2-Methyl-5-nitrophenylguanidine Nitrate in Organic Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Synthesis and Application of the Imatinib (Gleevec) Precursor

Nomenclature Clarification & Strategic Importance

In commercial chemical catalogs and legacy literature, the term "2-Methyl-5-nitrophenyl nitrate" is frequently utilized as a truncated, shorthand identifier for[1]. While a literal interpretation of the name suggests a phenol-nitrate ester (which lacks documented synthetic utility), the actual compound supplied and utilized in industrial organic synthesis is the guanidine nitrate salt[2][3].

This highly specialized intermediate is the foundational building block in the synthesis of Imatinib , a revolutionary BCR-Abl tyrosine kinase inhibitor used globally to treat chronic myeloid leukemia (CML)[4].

Why the Nitrate Salt? The free base of 2-methyl-5-nitrophenylguanidine is highly basic, hygroscopic, and prone to premature degradation. Isolating this intermediate as a nitrate salt provides a stable, highly crystalline solid that ensures batch-to-batch consistency, handles the high basicity of the guanidine moiety, and prevents side reactions during storage—critical parameters for pharmaceutical-grade API manufacturing[5].

Pathway Visualization

Figure 1: Synthetic workflow of Imatinib highlighting the guanidine nitrate intermediate.

Experimental Protocols & Mechanistic Causality

Protocol 1: Synthesis of 2-Methyl-5-nitrophenylguanidine Nitrate

Causality & Mechanism: This step constructs the guanidine core. The reaction utilizes acidic conditions (HCl) to protonate the cyanamide, drastically increasing its electrophilicity. The weakly nucleophilic amine of 2-methyl-5-nitroaniline can then successfully attack the activated cyanamide. The subsequent addition of concentrated nitric acid displaces the chloride ion, forcing the precipitation of the less soluble, highly stable nitrate salt[6].

Step-by-Step Methodology:

-

Preparation: In a multi-necked reactor, suspend 2-methyl-5-nitroaniline (121.7 g) in ethanol (160 mL).

-

Activation: Add 50% aqueous cyanamide (

) (100.8 g) to the suspension. Stir continuously and elevate the temperature to 70°C[6]. -

Catalysis: Slowly add concentrated hydrochloric acid (118 mL) dropwise. (Caution: Highly exothermic reaction).

-

Reflux: Maintain the reaction at reflux for 3 hours to ensure complete conversion.

-

Salt Exchange: Cool the mixture to 45°C. Rapidly add concentrated

(50 mL) and stir vigorously for 1 minute[6]. -

Isolation: Allow the mixture to stand, cool to room temperature, and crystallize. Filter the precipitate with suction, wash the filter cake with ethanol (150 mL), and dry under vacuum.

Self-Validation Checkpoints:

-

Visual Cue: Successful salt exchange is indicated by the sudden, rapid precipitation of a distinct yellow-white crystalline solid upon cooling.

-

Yield/Purity: The filtrate should run clear, indicating complete precipitation of the target salt. Expected yield is ~87%[6].

Protocol 2: Pyrimidine Ring Condensation

Causality & Mechanism: The isolated guanidine nitrate salt is highly stable but unreactive., liberating the free guanidine base in situ. The free base immediately undergoes a double nucleophilic attack on the highly electrophilic enone (3-dimethylamino-1-(3-pyridyl)-2-propen-1-one), followed by the elimination of dimethylamine and water, aromatizing into the pyrimidine ring[7].

Step-by-Step Methodology:

-

Dissolution: In a three-necked flask, dissolve 3-dimethylamino-1-(3-pyridyl)-2-propen-1-one (52.8 g) in ethanol (300 mL). Ensure complete dissolution[6].

-

Reagent Addition: Add 2-methyl-5-nitrophenylguanidine nitrate (77.16 g) to the solution.

-

Free-Basing: Add potassium hydroxide (19.44 g) to the mixture to initiate the free-basing[6].

-

Reflux: Heat the reaction mixture to reflux and maintain for 18 hours.

-

Workup: Cool the mixture to room temperature. Filter the resulting solid with suction.

-

Purification: Wash the filter cake first with isopropanol (50 mL), then with deionized water until the filtrate runs neutral and colorless[6]. Dry the solid under vacuum.

Self-Validation Checkpoints:

-

pH Monitoring: The water wash must be monitored with pH paper. A neutral pH (~7) confirms the complete removal of residual KOH and potassium nitrate byproducts.

-

Colorimetric Shift: The filtrate transitioning from dark to colorless indicates the removal of unreacted, highly conjugated impurities.

Protocol 3: Nitro Reduction via Transfer Hydrogenation

Causality & Mechanism: The nitro group must be reduced to an amine to allow for the final amide coupling. While high-pressure

Step-by-Step Methodology:

-

Setup: In a 250 mL four-necked flask, suspend the pyrimidine intermediate from Protocol 2 (5.0 g, 16.3 mmol) in isopropyl acetate (150 mL)[4].

-

Catalyst & Desiccant: Add 10% Palladium on carbon (0.5 g) and anhydrous sodium sulfate (3.0 g, 21.1 mmol).

-

Hydrogen Donor: Under vigorous stirring, slowly add formic acid (2.5 mL, 54.4 mmol)[4].

-

Heating: Heat the mixture to 85°C and maintain for 2 hours.

-

Monitoring & Workup: Cool the reaction to room temperature. Filter the mixture through a Celite pad to remove the Pd/C catalyst and sodium sulfate. Concentrate the filtrate under reduced pressure to isolate the amine[4].

Self-Validation Checkpoints:

-

Gas Evolution: Mild effervescence (

release from formic acid decomposition) upon heating confirms active transfer hydrogenation. -

TLC Monitoring: Spot the reaction mixture on silica gel TLC (eluent: Dichloromethane/Methanol). The starting material (yellow spot, higher

) must completely disappear, replaced by a highly polar, UV-active amine spot (lower

Quantitative Data Summary

| Reaction Step | Key Substrate | Primary Reagents | Temp / Time | Yield | Self-Validation Marker |

| 1. Guanidine Synthesis | 2-methyl-5-nitroaniline (121.7g) | Cyanamide, HCl, | 70°C / 3h | ~87.1% | Rapid precipitation of yellow-white crystalline solid |

| 2. Pyrimidine Condensation | Guanidine nitrate (77.16g) | Enone (52.8g), KOH | Reflux / 18h | ~86.9% | Neutral pH (7.0) and colorless flow of final water wash |

| 3. Nitro Reduction | Pyrimidine intermediate (5.0g) | Pd/C, Formic Acid, | 85°C / 2h | Quant. | Disappearance of yellow nitro spot on TLC; effervescence |

References

-

Alzchem Group. "2-Methyl-5-nitrophenylguanidine nitrate." Alzchem Product Catalog. Available at:[Link]

-

Patsnap / Eureka. "Synthesis method of imatinib and imatinib mesylate." Patent CN111454256A. Available at:[Link]

- Google Patents. "WO2010014022A1 - A process for the preparation of imatinib." World Intellectual Property Organization.

-

Nbinno. "Guanidine Nitrate Derivatives: Applications in Pharmaceuticals and Beyond." Nbinno Articles. Available at:[Link]

Sources

- 1. 2-Methyl-5-nitrophenylguanidine nitrate | Alzchem Group [alzchem.com]

- 2. PubChemLite - 2-methyl-5-nitrophenyl nitrate (C7H6N2O5) [pubchemlite.lcsb.uni.lu]

- 3. 2-Methyl-5-nitrophenylguanidine nitrate | Alzchem Group [alzchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. Synthesis method of imatinib and imatinib mesylate - Eureka | Patsnap [eureka.patsnap.com]

- 7. WO2010014022A1 - A process for the preparation of imatinib - Google Patents [patents.google.com]

Application Notes & Protocols: A Guide to Aromatic Nitration for the Synthesis of Key Pharmaceutical and Agrochemical Intermediates

Introduction: The regioselective introduction of a nitro group onto an aromatic scaffold is a foundational transformation in modern organic synthesis. This process, known as aromatic nitration, is pivotal for creating versatile intermediates used extensively in the development of pharmaceuticals, agrochemicals, and high-performance materials.[1][2] One such critical intermediate is 2-methyl-5-nitrophenol, a precursor for various complex organic molecules.[1][3]

This guide provides a comprehensive overview of the principles and practices of electrophilic aromatic nitration. While a thorough review of scientific literature indicates that 2-Methyl-5-nitrophenyl nitrate is not utilized as a nitrating agent, we will instead focus on the well-established and industrially relevant synthesis of its precursor, 2-methyl-5-nitrophenol. This process serves as an exemplary case study in controlling reaction conditions to achieve desired regioselectivity in nitration reactions. We will delve into the mechanistic underpinnings, provide detailed, field-proven protocols, and address critical safety considerations for handling the potent reagents involved.

Part 1: The Mechanism of Electrophilic Aromatic Nitration

The most prevalent method for aromatic nitration involves the treatment of an aromatic compound with a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[4] This "mixed acid" system generates the potent electrophile required for the reaction: the nitronium ion (NO₂⁺).

1.1. Generation of the Nitronium Ion Sulfuric acid, being the stronger acid, protonates nitric acid. This protonated nitric acid then loses a molecule of water to form the highly electrophilic nitronium ion.[5][6][7]

-

Step 1: Protonation of nitric acid by sulfuric acid. HNO₃ + H₂SO₄ ⇌ H₂NO₃⁺ + HSO₄⁻

-

Step 2: Loss of water to form the nitronium ion. H₂NO₃⁺ ⇌ NO₂⁺ + H₂O

The overall generation of the electrophile can be summarized as: HNO₃ + 2H₂SO₄ → NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Caption: Generation of the nitronium ion electrophile.

1.2. Electrophilic Attack and Regioselectivity The electron-rich π system of the aromatic ring attacks the nitronium ion. This step is typically the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. A weak base, such as water or the bisulfate ion (HSO₄⁻), then removes a proton from the carbon atom bearing the nitro group, restoring aromaticity and yielding the nitroaromatic product.[6]

The position of nitration on a substituted benzene ring is dictated by the electronic properties of the substituent(s) already present.[8]

-

Electron-Donating Groups (EDGs) like methyl (-CH₃) and hydroxyl (-OH) are activating and direct the incoming electrophile to the ortho and para positions.

-

Electron-Withdrawing Groups (EWGs) like a protonated amino group (-NH₃⁺) are deactivating and direct the incoming electrophile to the meta position.

In the synthesis of 2-methyl-5-nitrophenol from o-toluidine (2-methylaniline), the starting material's amino group is protonated by the strong sulfuric acid to form an anilinium ion. This -NH₃⁺ group is a powerful meta-director, while the methyl group is a weaker ortho, para-director. The directing effect of the -NH₃⁺ group dominates, guiding the nitro group to the position meta to it, which is also para to the methyl group, yielding the desired 5-nitro isomer.[9]

Part 2: Synthesis Protocol: 2-Methyl-5-nitrophenol from o-Toluidine

This protocol describes a robust, multi-step synthesis that begins with the nitration of o-toluidine, followed by diazotization and hydrolysis to yield the final product. This method avoids the isolation of the 2-methyl-5-nitroaniline intermediate, streamlining the process.[2][10]

2.1. Overall Reaction Scheme

Caption: Workflow for the synthesis of 2-methyl-5-nitrophenol.

2.2. Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Concentration |

| o-Toluidine | C₇H₉N | 107.15 | >99% |

| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | 98% |

| Concentrated Nitric Acid | HNO₃ | 63.01 | 65-70% |

| Sodium Nitrite | NaNO₂ | 69.00 | >97% |

| Urea | CH₄N₂O | 60.06 | >99% |

| Starch-Iodide Paper | - | - | - |

| Ice | H₂O | 18.02 | - |

2.3. Detailed Experimental Protocol Safety Precaution: This procedure involves highly corrosive and reactive chemicals. It must be performed in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves, is mandatory. The nitration reaction is highly exothermic and requires strict temperature control.[9]

Step 1: Salification and Nitration [10]

-

To a four-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 400.0 g of 98% concentrated sulfuric acid.

-

Begin cooling the flask in an ice/salt bath. While stirring, slowly add 85.0 g of o-toluidine dropwise. The temperature should be maintained below 10°C during this addition to form the o-toluidinium sulfate salt.

-

After the addition is complete, continue cooling the mixture to between -2°C and 2°C.

-

In a separate beaker, carefully prepare the nitrating mixture by adding 56.0 g of concentrated nitric acid to 98.0 g of concentrated sulfuric acid. Cool this mixture in an ice bath.

-

Add the cold nitrating mixture dropwise to the reaction flask over approximately 2 hours. Crucially, ensure the internal reaction temperature does not rise above 5°C. This minimizes the formation of unwanted isomers.

Step 2: Diazotization [11][12]

-

Prepare a solution of 54.0 g of sodium nitrite in water.

-

Slowly add the nitrated mixture from Step 1 to a separate flask containing a sulfuric acid solution at room temperature.

-

With vigorous stirring, add the prepared sodium nitrite solution dropwise to the nitrated mixture.

-

Monitor the completion of the diazotization reaction by periodically testing a drop of the reaction mixture on starch-potassium iodide paper. A positive test (immediate blue-black color) indicates the presence of excess nitrous acid and that the reaction is complete.

-

Once complete, add small portions of urea to quench any excess sodium nitrite until the starch-iodide test is negative.

Step 3: Denitrogenation (Hydrolysis) and Isolation [10]

-

Heat the reaction mixture to 82-86°C and maintain this temperature for approximately 2 hours. Vigorous evolution of nitrogen gas will be observed.

-

Continue heating until gas evolution ceases, indicating the completion of the hydrolysis.

-

Cool the mixture to 35°C. The product, 2-methyl-5-nitrophenol, will precipitate as a solid.

-

Collect the crude product by centrifugation or vacuum filtration.

-

Wash the solid thoroughly with cold water to remove residual acids.

-

The crude product can be purified further by recrystallization from an appropriate solvent (e.g., an ethanol-water mixture) to yield a yellow crystalline solid.

Part 3: Safety and Handling

3.1. Hazard Identification & Personal Protective Equipment (PPE)

-

Concentrated Acids (H₂SO₄, HNO₃): Extremely corrosive and can cause severe burns. They are also strong oxidizing agents.[9]

-

o-Toluidine & 2-Methyl-5-nitrophenol: Toxic if inhaled, ingested, or absorbed through the skin. May cause irritation to the skin, eyes, and respiratory system.[13]

-

Nitration Reaction: Highly exothermic. Loss of temperature control can lead to a runaway reaction, posing a significant explosion risk.

Mandatory PPE:

-

Eye/Face Protection: Wear tightly fitting safety goggles with side shields or a full-face shield.[14][15]

-

Skin Protection: Wear fire/flame resistant and impervious clothing. Handle all chemicals with acid-resistant gloves (e.g., butyl rubber or Viton™).[15]

-

Respiratory Protection: All operations must be conducted in a certified chemical fume hood to avoid inhalation of vapors or dust.[13]

-

Emergency Preparedness: Ensure an eyewash station and safety shower are immediately accessible.[13]

3.2. Spill & Waste Management

-

Acid Spills: Neutralize small spills with a suitable agent like sodium bicarbonate.

-

Reaction Quenching: Slowly pour the final reaction mixture over a large amount of crushed ice in a separate container with stirring to dissipate heat.

-

Waste Disposal: The acidic aqueous waste must be neutralized with a base (e.g., sodium hydroxide solution) before disposal, in accordance with local and institutional regulations.

Part 4: Alternative Nitrating Agents

While mixed acid is the workhorse for many industrial nitrations, other reagents have been developed to offer milder conditions or different regioselectivity.

-

Cerium (IV) Ammonium Nitrate (CAN): In the presence of a weak base like NaHCO₃, CAN can achieve rapid and highly regioselective ortho-nitration of certain phenols at room temperature. This is in contrast to the ortho/para mixtures often obtained with mixed acid.[16]

-

Aqueous Surfactant Media: Nitration reactions using dilute nitric acid in an aqueous solution of a surfactant like sodium dodecylsulfate (SDS) have been shown to be mild and provide high regioselectivity, often favoring the para-isomer.[17][18][19] This approach offers a "greener" alternative by reducing the need for large quantities of strong acids and organic solvents.

Conclusion

The synthesis of 2-methyl-5-nitrophenol via the nitration of o-toluidine is a classic and powerful demonstration of electrophilic aromatic substitution. Success in this and similar transformations hinges on a deep understanding of reaction mechanisms, particularly the directing effects of substituents, and a rigorous adherence to procedural controls. Strict temperature management is paramount to ensure both high yield of the desired regioisomer and operational safety. By mastering these principles and protocols, researchers and development professionals can effectively leverage aromatic nitration to build the complex molecular architectures required for next-generation pharmaceuticals and agrochemicals.

References

-

(2-methyl-5-nitrophenyl) nitrate | CAS#:152460-07-6. Chemsrc. Available at: [Link]

-

Synthesis of 2-methyl-5-nitrophenol. PrepChem.com. Available at: [Link]

- 2-Methyl-5-nitroaniline: Synthesis, Biological Activity, and Crystalline Properties. (2025).

-

What will be the major product in the nitration reaction of 2-methyl-5-nitrophenol? (2022). Chemistry Stack Exchange. Available at: [Link]

-

Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. (2018). Master Organic Chemistry. Available at: [Link]

-

From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. (2022). ACS Catalysis. Available at: [Link]

-

Mechanism of Nitration: Electrophilic Substitution Reaction. (2022). YouTube. Available at: [Link]

-

(2-Methyl-5-nitrophenyl)guanidine nitrate. SIELC Technologies. Available at: [Link]

- Facile, high-yield, regioselective synthesis of ortho-nitrophenols using cerium (IV)

-

2-Methyl-5-nitrophenylguanidine nitrate. Alzchem Group. Available at: [Link]

- CN105837452B - 2- methyl-5-nitro phenol production process. Google Patents.

- Ultrasonically Assisted Regioselective Nitration of Aromatic Compounds in Presence of Certain Group V and VI Metal Salts. (2013). Scirp.org.

-

2-methyl-5-nitrophenyl nitrate (C7H6N2O5). PubChemLite. Available at: [Link]

-

2 methyl 5 nitro phenol. shreedevamanichemopharma.com. Available at: [Link]

- Regioselective nitration of aromatic compounds in an aqueous sodium dodecylsulfate and nitric acid medium. (2013).

-

Nitration Mechanisms in Organic Chemistry. Scribd. Available at: [Link]

-

Nitration of Phenols| Electrophilic Aromatic Substitution | Organic Chemistry. (2022). Khan Academy. Available at: [Link]

-

Regioselective nitration of aromatic compounds in an aqueous sodium dodecylsulfate and nitric acid medium. (2013). Semantic Scholar. Available at: [Link]

- Regioselective nitration of aromatic compounds in an aqueous sodium dodecylsulfate and nitric acid medium. (2013). RSC Publishing.

- CN105837452A - Production method of 2-methyl-5-nitrophenol. Google Patents.

-

Chemical Properties of 2-Methyl-5-nitrophenol (CAS 5428-54-6). Cheméo. Available at: [Link]

-

2-Methyl-5-nitrophenol. NIST WebBook. Available at: [Link]

Sources

- 1. shreedevamanichemopharma.com [shreedevamanichemopharma.com]

- 2. CN105837452A - Production method of 2-methyl-5-nitrophenol - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. m.youtube.com [m.youtube.com]

- 7. scribd.com [scribd.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. CN105837452B - 2- methyl-5-nitro phenol production process - Google Patents [patents.google.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. fishersci.com [fishersci.com]

- 14. chemicalbook.com [chemicalbook.com]

- 15. echemi.com [echemi.com]

- 16. arkat-usa.org [arkat-usa.org]

- 17. researchgate.net [researchgate.net]

- 18. semanticscholar.org [semanticscholar.org]

- 19. Regioselective nitration of aromatic compounds in an aqueous sodium dodecylsulfate and nitric acid medium - RSC Advances (RSC Publishing) [pubs.rsc.org]

Application Note: Preparation and Purity Analysis of High-Purity 2-Methyl-5-nitrophenyl nitrate for HPLC

Abstract

This application note provides a comprehensive guide for the synthesis, purification, and purity assessment of 2-Methyl-5-nitrophenyl nitrate. High-purity analytical standards are critical for the accurate quantification and validation of High-Performance Liquid Chromatography (HPLC) methods in research and pharmaceutical development. This document details a robust two-step synthesis beginning with the C-nitration of o-cresol to produce the 2-Methyl-5-nitrophenol intermediate, followed by an O-nitration to yield the final nitrate ester. A detailed recrystallization protocol for purification and a validated reverse-phase HPLC method for purity analysis are provided. This guide is intended for researchers, analytical chemists, and drug development professionals requiring a reliable source of high-purity 2-Methyl-5-nitrophenyl nitrate.

Introduction

2-Methyl-5-nitrophenyl nitrate is a specialized organic compound whose structural motifs, a nitrated aromatic ring and a nitrate ester, are found in various industrially and pharmaceutically relevant molecules. Nitrate esters, for instance, are well-known for their use as vasodilators and in the manufacture of propellants. The accurate analysis of such compounds by HPLC is contingent upon the availability of a well-characterized, high-purity reference standard. Impurities, such as positional isomers or reaction byproducts, can co-elute with the main analyte or interfere with quantification, leading to erroneous results.

This guide presents a reliable methodology for producing high-purity 2-Methyl-5-nitrophenyl nitrate. The synthetic strategy involves two key stages:

-

Synthesis of 2-Methyl-5-nitrophenol: This intermediate is prepared via the electrophilic nitration of o-toluidine, followed by diazotization and hydrolysis. This route provides good regioselectivity for the desired 5-nitro isomer.

-

Synthesis of 2-Methyl-5-nitrophenyl nitrate: The intermediate phenol undergoes O-nitration using a mixture of nitric acid and acetic anhydride, which generates acetyl nitrate in situ as the active nitrating agent.[1]

Subsequent purification via recrystallization effectively removes residual impurities. Finally, a robust reverse-phase HPLC (RP-HPLC) method is detailed for the definitive assessment of final product purity, ensuring its suitability as an analytical standard.

Synthesis of High-Purity 2-Methyl-5-nitrophenyl nitrate

The synthesis is a multi-step process that requires careful control of reaction conditions to maximize yield and minimize impurity formation.

Part A: Synthesis of 2-Methyl-5-nitrophenol Intermediate

This procedure is adapted from a high-yield patented method involving the direct conversion of o-toluidine.[1] This one-pot synthesis avoids the isolation of the 2-methyl-5-nitroaniline intermediate, streamlining the process.

Causality: The reaction sequence begins with the sulfonation of o-toluidine to form a salt, which then undergoes nitration. Strict temperature control below 5°C is crucial during the addition of the nitric/sulfuric acid mixture to prevent the formation of multiple isomers and dinitrated byproducts.[2] The subsequent diazotization and hydrolysis convert the amino group to a hydroxyl group to yield the desired phenol.

Table 1: Materials and Reagents for 2-Methyl-5-nitrophenol Synthesis

| Reagent | Grade | Supplier |

| o-Toluidine | ≥99% | Sigma-Aldrich |

| Concentrated Sulfuric Acid (98%) | Reagent Grade | Fisher Scientific |

| Concentrated Nitric Acid (70%) | Reagent Grade | VWR |

| Sodium Nitrite | ACS Reagent, ≥97% | Sigma-Aldrich |

| Urea | ACS Reagent | Fisher Scientific |

| Deionized Water | Type I | In-house |

Protocol 2.1: Step-by-Step Synthesis of 2-Methyl-5-nitrophenol

-

Salt Formation: In a 1000 mL four-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 400.0 g of 98% concentrated sulfuric acid. Cool the flask in an ice/salt bath.

-

While stirring, slowly add 85.0 g of o-toluidine dropwise, maintaining the temperature below 10°C.

-

Nitration: After the initial reaction subsides, cool the mixture to 0°C. Prepare a nitrating mixture by carefully adding 56.0 g of concentrated nitric acid to 98.0 g of concentrated sulfuric acid, pre-cooled to 0°C.

-

Slowly add the nitrating mixture to the flask, ensuring the internal temperature does not exceed 5°C. This step is highly exothermic and requires careful monitoring.

-

Diazotization: In a separate flask, prepare a solution of 54.0 g of sodium nitrite in 100 mL of water. Slowly add the nitration reaction mixture to this sodium nitrite solution with vigorous stirring, maintaining the temperature at room temperature.

-

Monitor the completion of diazotization using starch-potassium iodide paper (a blue-black color indicates excess nitrous acid). Add small portions of urea to quench any excess sodium nitrite until the test is negative.

-

Hydrolysis (Denitrogenation): Heat the reaction mixture to 85°C and maintain this temperature for 2 hours. Vigorous gas evolution (N₂) will be observed.

-

Isolation: Cool the mixture to 35°C. A solid precipitate of crude 2-methyl-5-nitrophenol will form. Collect the crude product by vacuum filtration and wash with cold water.

Part B: O-Nitration to 2-Methyl-5-nitrophenyl nitrate

This step converts the hydroxyl group of the phenol into a nitrate ester. The use of nitric acid in acetic anhydride generates acetyl nitrate, a potent but manageable nitrating agent suitable for this transformation.[1][3]

Causality: The reaction is performed at low temperatures (5-10°C) to prevent side reactions, such as further C-nitration on the aromatic ring or decomposition of the product. Acetic anhydride serves both as a reagent to form acetyl nitrate and as a solvent. The workup procedure involves pouring the reaction mixture into ice water to hydrolyze excess acetic anhydride and precipitate the water-insoluble product.

Table 2: Materials and Reagents for 2-Methyl-5-nitrophenyl nitrate Synthesis

| Reagent | Grade | Supplier |

| 2-Methyl-5-nitrophenol | Synthesized in Part A | - |

| Fuming Nitric Acid (90%) | Reagent Grade | Sigma-Aldrich |

| Acetic Anhydride | ACS Reagent, ≥98% | Fisher Scientific |

| Sodium Bicarbonate | ACS Reagent | VWR |

| Dichloromethane (DCM) | HPLC Grade | Fisher Scientific |

| Anhydrous Magnesium Sulfate | Reagent Grade | Sigma-Aldrich |

Protocol 2.2: Step-by-Step Synthesis of 2-Methyl-5-nitrophenyl nitrate

-

Prepare Nitrating Mixture: In a 500 mL three-necked flask equipped with a stirrer, thermometer, and dropping funnel, place 95 mL (102 g, 1.0 mol) of acetic anhydride. Cool the flask in an ice bath to 3-5°C.

-

Slowly add 26.5 mL (40 g, 0.57 mol) of fuming nitric acid dropwise to the stirred acetic anhydride. Maintain the temperature between 5-10°C throughout the addition. After addition, stir the colorless mixture for 15 minutes at 5°C.[4]

-

O-Nitration: Dissolve 30.6 g (0.2 mol) of crude 2-Methyl-5-nitrophenol from Part A in 50 mL of acetic anhydride.

-

Add this solution dropwise to the nitrating mixture, keeping the reaction temperature between 5-10°C.

-

After the addition is complete, allow the mixture to stir at room temperature overnight.

-

Workup and Isolation: Carefully pour the reaction mixture into 500 mL of an ice/water slurry with vigorous stirring.

-

The crude 2-Methyl-5-nitrophenyl nitrate will precipitate as a solid. Collect the solid by vacuum filtration.

-